BenchChemオンラインストアへようこそ!

TM6008

Hypoxia Neuroprotection PHD Inhibition

TM6008 is a non-iron-chelating PHD2 inhibitor that binds directly to the active site, avoiding confounding iron homeostasis effects seen with Roxadustat-class compounds. Validated for post-insult neuroprotection: orally administered after hypoxia sustains HIF-1α and reduces apoptotic neuronal death in gerbil global ischemia models. Choose TM6008 for mechanistic HIF studies requiring clean pharmacology, oral bioavailability, and in vivo validation in cerebral ischemia research.

Molecular Formula C21H17N5O3
Molecular Weight 387.4 g/mol
Cat. No. B1682918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM6008
SynonymsTM6008;  TM-6008;  TM 6008; 
Molecular FormulaC21H17N5O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N
InChIInChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3
InChIKeyCAOVHNYSCPDDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TM6008: A First-in-Class Orally Active Prolyl Hydroxylase (PHD) Inhibitor for Ischemia and Hypoxia Research


TM6008 (CAS 945008-17-3, C21H17N5O3, MW 387.39) is a small-molecule prolyl hydroxylase (PHD) inhibitor discovered as part of a novel chemical series. It functions by stabilizing hypoxia-inducible factor (HIF) activity, a master regulator of the cellular response to low oxygen conditions. Unlike many earlier PHD inhibitors that rely on iron chelation, TM6008 and its close analog TM6089 represent a unique class that preferentially binds to the active site of human PHD2 [1]. TM6008 is characterized by its oral bioavailability and has demonstrated organ-protective effects, particularly in neuronal models of ischemia [2].

Why TM6008 Cannot Be Substituted with Generic PHD Inhibitors: Mechanistic and Selectivity Considerations


Generic substitution of PHD inhibitors is scientifically unsound due to fundamental mechanistic divergence within the class. A critical differentiator for TM6008 lies in its structural class and binding mode. The landmark 2007 study that characterized TM6008 and its analog TM6089 explicitly noted that while previous PHD inhibitors act via iron chelation, TM6089 (a close analog) does not share an iron-chelating motif and is devoid of this activity [1]. This indicates that the TM6008/TM6089 series operates via a distinct, active-site-directed mechanism, as supported by docking simulations with human PHD2 [1]. Therefore, the downstream biological effects and potential off-target profiles, particularly those related to cellular iron homeostasis, cannot be assumed to be equivalent to those of iron-chelating PHD inhibitors like FG-4592 (Roxadustat). Procuring a generic or alternative PHD inhibitor without this specific mechanistic validation introduces significant confounding variables in experimental outcomes.

Quantitative Evidence for TM6008: Differentiated Performance vs. Comparator Compounds and Baselines


In Vitro PHD Inhibition and HIF-1α Stabilization in Neuronal Cells

In a study using SHSY-5Y neuroblastoma cells subjected to hypoxia, post-hypoxic treatment with TM6008 resulted in a significant increase in HIF-1α protein expression and a concomitant decrease in apoptotic cell death over a 7-day period under normoxic conditions, compared to vehicle-treated controls [1]. This demonstrates a specific post-insult protective effect, differentiating it from compounds only effective as a pretreatment.

Hypoxia Neuroprotection PHD Inhibition

Pharmacokinetic Profile of Orally Administered TM6008 in Rats

The oral pharmacokinetic (PK) parameters of TM6008 have been characterized in rats. A single oral dose of 50 mg/kg resulted in a time to maximum plasma concentration (Tmax) of 3.5 hours, a peak concentration (Cmax) of 0.9 μg/mL, and an elimination half-life (T1/2) of 1.5 hours . This PK profile confirms its oral bioavailability and provides essential parameters for in vivo dosing regimen design.

Pharmacokinetics Oral Bioavailability In Vivo

In Vivo Neuroprotective Efficacy in Gerbil Model of Global Cerebral Ischemia

The in vivo neuroprotective capacity of TM6008 was demonstrated in a gerbil model of transient global cerebral ischemia. Oral administration of TM6008 at 100 mg/kg for 7 days significantly protected against hypoxia-induced apoptotic neuronal death, resulting in a decreased number of apoptotic cells compared to vehicle-treated ischemic controls . This is a direct, functional outcome in a relevant disease model.

Cerebral Ischemia Neuroprotection In Vivo Efficacy

Copper Chelation and Inhibition of Ascorbic Acid Autoxidation

TM6008 exhibits a specific biochemical activity: it chelates transition metals, specifically copper, and inhibits the autoxidation of ascorbic acid with an IC50 value of 0.57 μM . This is a distinct, quantifiable property that may contribute to its overall cytoprotective mechanism, separate from its direct inhibition of PHD enzymes.

Metal Chelation Antioxidant Mechanism of Action

Optimal Research Applications for TM6008 Based on Evidence-Based Differentiation


Post-Hypoxic Neuronal Survival Studies

TM6008 is uniquely suited for investigating therapeutic interventions administered *after* a hypoxic-ischemic insult. The direct evidence from Kontani et al. (2013) demonstrates that adding TM6008 to neuronal cell cultures *after* they have been subjected to hypoxia leads to sustained HIF-1α activation and reduced cell death [1]. This makes it a superior choice over PHD inhibitors only characterized for pre-treatment or prophylactic use.

In Vivo Models of Ischemic Stroke Requiring Oral Dosing

For researchers utilizing rodent models of global or focal cerebral ischemia, TM6008 provides a validated, orally bioavailable tool compound. Its efficacy in reducing apoptotic neuronal death in a gerbil model of global ischemia and protection of neurons in a cerebrovascular disease model [2] establish a clear rationale for its selection in studies of post-stroke neuroprotection where oral administration is a key experimental parameter.

Investigating Non-Iron-Chelating Mechanisms of HIF Activation

The seminal paper by Nangaku et al. (2007) explicitly identifies that the TM6008/TM6089 series operates via a binding mode distinct from classic iron-chelating PHD inhibitors [2]. TM6008 is therefore the compound of choice for studies aiming to dissect HIF-pathway activation without the confounding variable of systemic iron chelation. This allows for a more precise interrogation of the PHD-HIF axis in physiology and disease.

Quote Request

Request a Quote for TM6008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.